5-(3-Bromophenyl)-1-pentene
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Overview
Description
5-(3-Bromophenyl)-1-pentene is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1-pentene typically involves the bromination of a phenyl ring followed by the attachment of a pentene chain. One common method is the bromination of 3-phenyl-1-pentene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond in the pentene chain can yield saturated hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of phenyl derivatives with various functional groups.
Oxidation: Formation of 3-bromophenyl ketones or alcohols.
Reduction: Formation of 5-(3-bromophenyl)pentane.
Scientific Research Applications
5-(3-Bromophenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1-pentene involves its interaction with molecular targets through its bromine atom and phenyl ring. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. Additionally, the pentene chain can undergo various transformations, contributing to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Known for its anticancer activity.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Studied for its antimicrobial properties.
Uniqueness
5-(3-Bromophenyl)-1-pentene is unique due to its specific structure, which combines a brominated phenyl ring with a pentene chain
Properties
IUPAC Name |
1-bromo-3-pent-4-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIKCXMGPLPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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